molecular formula C17H19N5O2 B14939810 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B14939810
M. Wt: 325.4 g/mol
InChI Key: DMCRKWAWEWZWFI-UHFFFAOYSA-N
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Description

5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H19N5O2/c1-5-12-9(2)18-17(21-15(12)23)22-16-19-10(3)13-7-6-11(24-4)8-14(13)20-16/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23)

InChI Key

DMCRKWAWEWZWFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted green processes to enhance yield and reduce reaction times . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its diverse biological activities . For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antitumor effects .

Biological Activity

5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a complex organic compound belonging to the class of quinazolinone derivatives. These compounds are recognized for their diverse biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H19N5O2
Molecular Weight325.4 g/mol
IUPAC Name5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
InChI KeyDMCRKWAWEWZWFI-UHFFFAOYSA-N
Canonical SMILESCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C

The compound's structure includes a quinazolinone moiety, which is pivotal for its biological activity.

Antitumor Activity

Research indicates that quinazolinone derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for tumor growth.

A study focusing on similar quinazolinone derivatives demonstrated that modifications in the chemical structure can enhance cytotoxicity against cancer cells, suggesting that 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one may also possess potent antitumor activity .

Antimicrobial and Antifungal Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table: Antimicrobial Activity Summary

PathogenMIC (µM)Activity
Escherichia coli0.21Moderate
Pseudomonas aeruginosa0.21Moderate
Candida albicans0.25Strong
Micrococcus luteus0.15Strong

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .

The biological activity of 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is attributed to its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors involved in critical biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase and reverse transcriptase, which are essential for bacterial replication and HIV infection.
  • Receptor Modulation : It may modulate receptors involved in inflammatory responses, contributing to its anti-inflammatory properties.

Study on Antitumor Effects

A recent study investigated the antitumor effects of related quinazolinone derivatives in human cancer cell lines. The results indicated that specific structural modifications led to enhanced potency against breast cancer cells, with IC50 values significantly lower than those of existing treatments .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various quinazolinone derivatives, including 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one. The findings revealed that the compound exhibited notable activity against resistant strains of bacteria, highlighting its potential as a novel therapeutic agent .

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